Primulasaponin II

Descripción general

Descripción

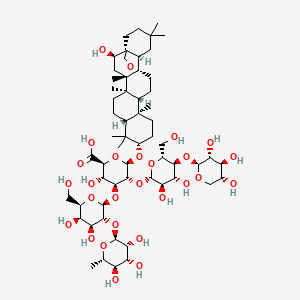

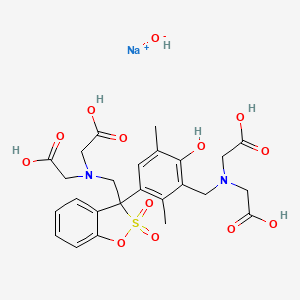

Primulasaponin II, also known as Primulic acid II, is a phytochemical reference substance . It is one of the main saponins and active components of the official drug, sometimes mentioned as primula acids due to the acidic character of their glycone part .

Synthesis Analysis

The standards of primulasaponin I and II were isolated from the commercial primrose root (complies with Pharmacopoeia requirements; Galke GmbH, Gittelde, Germany). The procedure was as follows: 50 g of the root was homogenized and extracted twice with 0.5 L of 70% methanol .Chemical Reactions Analysis

In the studied root samples of P. veris subsp. veris, primulasaponin I was the prominent saponin in all populations, followed by priverosaponin B, while priverosaponin B 22-acetate was found in traces. This compound was not detected in any of the studied samples .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 and a molar refractivity of 266.9±0.4 cm3. It has 23 H bond acceptors, 13 H bond donors, and 11 freely rotating bonds. Its polar surface area is 363 Å2 and its polarizability is 105.8±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Quantitative Analysis and Medicinal Preparations

A novel high-performance thin-layer chromatography (HPTLC) densitometric method has been developed for the quantitative analysis of primulasaponins, including Primulasaponin II, in various matrices. This method offers a reliable and high throughput procedure suited for routine applications, particularly in the quality control of commercial herbal medicinal products claiming to contain primula root extract (Coran & Mulas, 2012).

New Sources of Saponins

Research aimed at finding new sources of main triterpene saponins from Primulae radix, such as this compound, identified new, single, and rich sources of these biomolecules among Primulaceae species. This discovery is significant for future research and economic benefit, highlighting the chemotaxonomic significance of these saponins in Primulaceae and their potential applications in the pharmaceutical industry (Włodarczyk et al., 2020).

Wound Healing Properties

This compound, among other bioactive saponins from Primula vulgaris Huds., has shown potential in promoting wound healing through the inhibition of collagenase and elastase enzymes. This study supports the ethnopharmacological use of the plant and suggests that the wound-healing properties of P. vulgaris can be attributed to the saponins found in the roots, offering a scientific basis for the traditional use of the plant in treating skin damage and inflammation (Kahraman et al., 2022).

Metabolite Profiling and Phytochemical Composition

Studies on the phytochemical composition of different species of Primula, focusing on tissue and epicuticular flavonoids and saponins, have been conducted to understand their therapeutic significance. Recent research has also explored the volatile compounds emitted by leaves and flowers of a few Primula species, with some studies documenting the morphology and function of glandular trichomes in relation to the production of flavonoids and volatile organic compounds (VOCs). This comprehensive approach aims at unraveling the taxonomic significance and ecological roles of secondary metabolites in attracting pollinators and deterring herbivores and parasites, providing a foundation for further studies (Colombo et al., 2017).

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Primulasaponin II plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . Additionally, this compound can bind to cell membrane receptors, influencing signal transduction pathways. This interaction often leads to the modulation of cellular responses, such as inflammation and apoptosis .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated cytotoxic activity, leading to cell death through apoptosis . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can influence gene expression by modulating transcription factors, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as cell membrane receptors and enzymes, leading to their inhibition or activation . For example, this compound can inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix components . This inhibition can prevent cancer cell invasion and metastasis. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its bioactivity over extended periods . Prolonged exposure to environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that this compound can induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as anti-inflammatory and immunomodulatory activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and bioactivation . For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of active metabolites . These metabolites can further interact with cellular targets, influencing metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . For example, certain membrane transporters can actively transport this compound into cells, where it accumulates in specific compartments . This localization is essential for its bioactivity, as it allows the compound to interact with its cellular targets effectively .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes such as protein synthesis and energy metabolism . This subcellular localization is essential for the compound’s ability to modulate cellular function and maintain its bioactivity .

Propiedades

IUPAC Name |

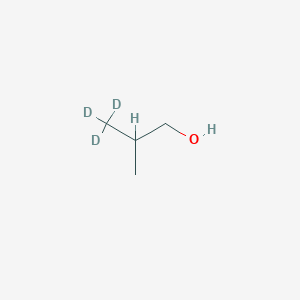

(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O27/c1-23-32(64)35(67)39(71)49(78-23)85-45-36(68)34(66)25(19-60)79-51(45)83-43-41(73)44(47(74)75)84-52(46(43)86-50-40(72)37(69)42(26(20-61)80-50)82-48-38(70)33(65)24(62)21-76-48)81-31-11-12-55(6)27(54(31,4)5)9-13-56(7)28(55)10-14-59-29-17-53(2,3)15-16-58(29,22-77-59)30(63)18-57(56,59)8/h23-46,48-52,60-73H,9-22H2,1-8H3,(H,74,75)/t23-,24+,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+,38+,39+,40+,41-,42+,43-,44-,45+,46+,48-,49-,50-,51-,52+,55-,56+,57-,58+,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCAFVYIKFVFFL-IRJCFPFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)OC5C(C(C(CO5)O)O)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CCC91C8(CC(C2(C9CC(CC2)(C)C)CO1)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O[C@H]6CC[C@@]7([C@H]8CC[C@@]91[C@@H]2CC(CC[C@]2(CO9)[C@@H](C[C@]1([C@@]8(CC[C@H]7C6(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208599-88-6 | |

| Record name | (2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of using in vitro adventitious root cultures for Primulic acid II production compared to traditional harvesting methods?

A1: Traditional harvesting of Primulic acid II from Primula veris subsp. veris involves uprooting the entire plant, which is destructive and unsustainable. In contrast, in vitro adventitious root cultures offer a sustainable alternative for Primulic acid II production. This method allows for the continuous production of roots without harming wild populations. A study demonstrated that Primula veris subsp. veris roots grown in vitro at 22°C yielded 5.67 times more Primulic acid II than soil-grown roots. [] This highlights the potential of in vitro cultures for achieving higher yields of this valuable compound. Furthermore, in vitro cultivation allows for controlled growth conditions, potentially leading to more consistent compound production and reducing reliance on pesticides. []

Q2: Which Primula species are particularly promising for obtaining high yields of Primulic acid II and related saponins?

A2: While Primula veris subsp. veris is commonly used for Primulic acid II extraction, research has identified other promising species within the Primula genus. Primula vulgaris and Primula megaseifolia have shown significant accumulation of Primulic acid II. [] Interestingly, Primula grandis stands out by accumulating Primulasaponin I (closely related to Primulic acid II) as its almost sole secondary metabolite, reaching concentrations of 15-20% in its roots. [] This finding suggests that Primula grandis could be a valuable source for obtaining high yields of Primulasaponin I specifically. These discoveries underscore the importance of exploring the phytochemical diversity within the Primula genus for identifying species with high production potential for specific saponins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)

![(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene](/img/structure/B1433840.png)

![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1433841.png)

![Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate](/img/structure/B1433842.png)

![Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1433850.png)